![molecular formula C22H20N4O3S B2698697 4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714253-88-0](/img/structure/B2698697.png)
4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
The compound “4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A facile and efficient method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure was carried out in ethanol under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is complex and varies based on the specific derivative . For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity in certain strains .Chemical Reactions Analysis
Quinoxalines undergo various chemical reactions. For instance, they can undergo diazotization, nitration, oxidation, and substitution reactions . The specific reactions that “4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide” undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide” would depend on its specific molecular structure. For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide has a MIC value of 0.12 µg/mL in S. pneumonia (bacterial strain) and 0.24 µg/mL in Aspergillus fumigatus (fungal strain) .Scientific Research Applications
Green Chemistry Approaches
Given the importance of quinoxalines, researchers have developed numerous synthetic routes. These pathways emphasize green chemistry principles and cost-effective methods. For instance, chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline followed by reaction with aromatic amines under solvent-free conditions yields quinoxaline sulfonamides .
Future Directions
The future directions for research on “4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide” and other quinoxaline derivatives could include further exploration of their pharmacological properties and potential applications . This could involve the synthesis of new derivatives, investigation of their mechanisms of action, and evaluation of their efficacy in preclinical and clinical studies.
properties
IUPAC Name |
4-methoxy-N-[3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-15-7-9-16(10-8-15)23-21-22(25-20-6-4-3-5-19(20)24-21)26-30(27,28)18-13-11-17(29-2)12-14-18/h3-14H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDWTYFPDABNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide |
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